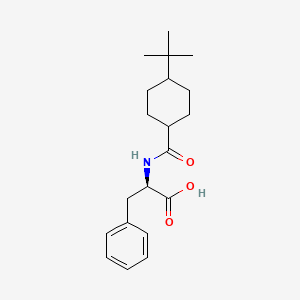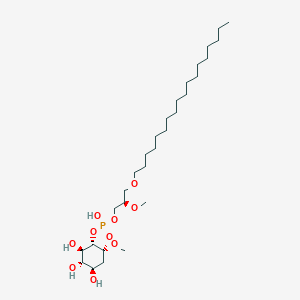
Akt Inhibitor II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Akt Inhibitor II involves several steps, including the preparation of key intermediates and their subsequent coupling. One of the key intermediates is a trans-substituted cyclopentylpyrimidine compound, which is derived from the enzymatic resolution of a simple triester starting material. This intermediate undergoes a carbonylative esterification and subsequent Dieckmann cyclization sequence to form the cyclopentane ring . Another key intermediate, a β2-amino acid, is produced using an asymmetric aminomethylation (Mannich) reaction. These intermediates are then coupled in a three-stage endgame process to complete the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes the late-stage convergent coupling of the two key chiral components on a multikilogram scale. The final product is isolated as a stable mono-HCl salt .
Chemical Reactions Analysis
Types of Reactions: Akt Inhibitor II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include phosphatidylinositol analogs, which prevent the generation of PIP3 by PI3K . Other reagents include those used in the Mannich reaction and Dieckmann cyclization.
Major Products Formed: The major products formed from these reactions include the final Akt In
Properties
Molecular Formula |
C29H59O10P |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
[(2R)-2-methoxy-3-octadecoxypropyl] [(1S,2R,3S,4R,6R)-2,3,4-trihydroxy-6-methoxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34)/t24-,25-,26-,27+,28-,29-/m1/s1 |
InChI Key |
NRLLDDPUQZQEDV-MWJQJBPESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)OC)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






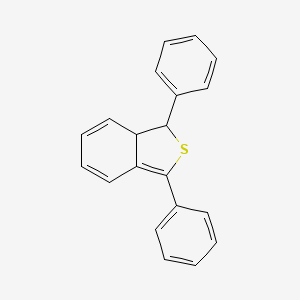

![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
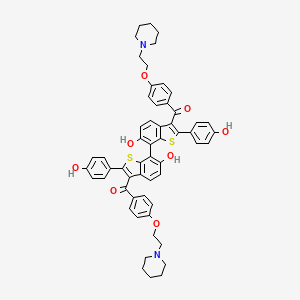
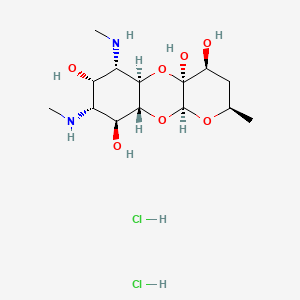
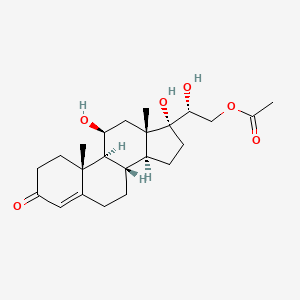

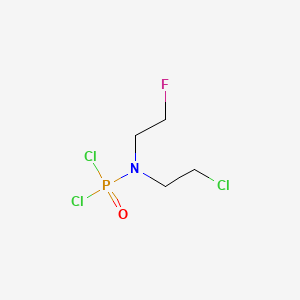
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
